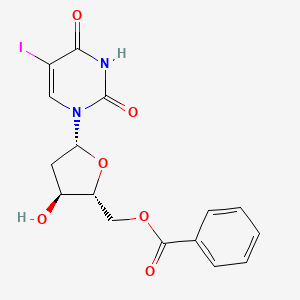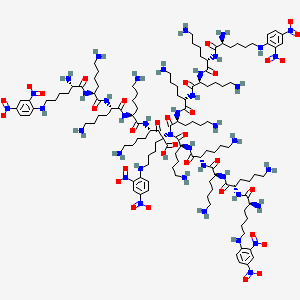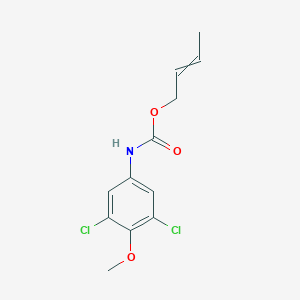
3-Heptanol, nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptanol, nitrate is an organic compound that belongs to the class of alcohols and nitrates It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain and a nitrate group (-NO3) attached to the same or another carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanol, nitrate can be achieved through several methods. One common approach involves the nitration of 3-Heptanol using nitric acid. The reaction typically requires a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration, must be carefully controlled to ensure the selective formation of the nitrate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Heptanol, nitrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones (e.g., 3-Heptanone) or carboxylic acids (e.g., Heptanoic acid).
Reduction: Amines (e.g., 3-Heptanamine).
Substitution: Halogenated compounds (e.g., 3-Heptanol chloride).
Wissenschaftliche Forschungsanwendungen
3-Heptanol, nitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Heptanol, nitrate involves its interaction with molecular targets and pathways. The nitrate group can release nitric oxide (NO), a signaling molecule that plays a crucial role in various physiological processes. Nitric oxide can activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates vasodilation and other cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Heptanol: Lacks the nitrate group, making it less reactive in certain chemical reactions.
3-Heptanone: An oxidized form of 3-Heptanol, lacking the hydroxyl group.
Heptanoic acid: A carboxylic acid derivative of heptane.
Uniqueness
3-Heptanol, nitrate is unique due to the presence of both hydroxyl and nitrate functional groups, which confer distinct reactivity and potential applications. Its ability to release nitric oxide adds to its significance in biological and medical research.
Eigenschaften
CAS-Nummer |
82944-61-4 |
|---|---|
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
heptan-3-yl nitrate |
InChI |
InChI=1S/C7H15NO3/c1-3-5-6-7(4-2)11-8(9)10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
RFSNRWONUSBTJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)







![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)




